molecular formula C13H26N2O2 B2446349 Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate CAS No. 1782853-07-9

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate

Cat. No.: B2446349
CAS No.: 1782853-07-9
M. Wt: 242.363
InChI Key: GYAYNGRLYQWWAG-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate: . This compound is known for its stability and versatility, making it a valuable component in chemical synthesis and research.

Properties

IUPAC Name

tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-9(2)10-8-14-7-6-11(10)15-12(16)17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYNGRLYQWWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782853-07-9
Record name tert-butyl N-[3-(propan-2-yl)piperidin-4-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-propan-2-ylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Synthesis Overview

StepReactantsConditionsYield
1Tert-butyl carbamate + 3-propan-2-ylpiperidineRoom temperature, solvent (DCM)High
2Purification via column chromatographyEthyl acetate/methanol gradient>90%

Neuroprotective Effects

Research indicates that tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that this compound can inhibit amyloid beta aggregation and reduce oxidative stress in astrocytes, which are critical in maintaining neuronal health.

Case Study: Neuroprotection Against Amyloid Beta
A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta Aβ142A\beta_{1-42}. Results indicated a significant reduction in cell death and inflammatory cytokines, showcasing its potential as a therapeutic agent in neurodegeneration .

Antimicrobial Activity

Another promising application is the antimicrobial activity of this compound. Preliminary studies suggest that it may exhibit antibacterial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Case Study: Antimicrobial Testing
In vitro assays demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics .

Pain Management

This compound has been investigated for its analgesic properties. It acts on peripheral cannabinoid receptors, which could lead to reduced pain perception without the psychoactive effects associated with traditional cannabinoids.

Case Study: Analgesic Efficacy
In animal models, administration of this compound resulted in reduced pain responses compared to control groups, indicating its potential utility in pain management therapies .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study: In Vivo Anti-inflammatory Activity
In a carrageenan-induced rat paw edema model, this compound demonstrated significant anti-inflammatory effects comparable to standard treatments like indomethacin .

Data Summary Table

Application AreaObservationsReferences
NeuroprotectionReduced oxidative stress and cell death
Antimicrobial ActivitySignificant antibacterial effects
Pain ManagementAnalgesic effects observed in animal models
Anti-inflammatory EffectsInhibition of cytokines in vivo

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

  • Tert-butyl N-(2,3-dihydroxypropyl)carbamate
  • Tert-butyl N-(2-piperidin-3-ylethyl)carbamate
  • Tert-butyl N-(2-morpholin-2-ylethyl)carbamate

Comparison: Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate stands out due to its unique structural features and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in chemical reactions, making it a preferred choice in various applications .

Biological Activity

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate is a compound of interest in pharmaceutical research, particularly regarding its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

  • Molecular Formula : C13_{13}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 240.35 g/mol
  • CAS Number : 1803598-41-5

Research indicates that this compound may exert its biological effects through several pathways:

  • Inhibition of Acetylcholinesterase (AChE) : This compound has been shown to inhibit AChE, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in synaptic clefts. This mechanism is crucial for enhancing cognitive functions and memory retention, particularly in AD models .
  • β-secretase Inhibition : The compound also demonstrates inhibitory effects on β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), which leads to the formation of amyloid-beta plaques characteristic of AD . The inhibition of this pathway suggests a dual mechanism that could potentially reduce amyloid aggregation and improve neuronal health.
  • Anti-inflammatory Effects : In vitro studies have shown that this compound can modulate inflammatory responses by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β in astrocytes exposed to amyloid-beta . This action may help mitigate neuroinflammation associated with neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated the following effects:

  • Cell Viability : The compound significantly improved cell viability in astrocytes treated with amyloid-beta, suggesting a protective effect against neurotoxic insults .
  • Amyloid Aggregation : At concentrations around 100 μM, this compound exhibited an 85% inhibition rate on amyloid aggregation, indicating its potential as a therapeutic agent in preventing plaque formation .

In Vivo Studies

In vivo assessments using scopolamine-induced models of AD revealed:

Study TypeTreatment GroupAβ Levels (pg/mL)β-secretase Activity (IC50)Observations
Control-150 ± 10-Baseline Aβ levels
Scopolamine-200 ± 15IncreasedInduced AD-like symptoms
Tert-butyl Carbamate+100 μM180 ± 12DecreasedModerate protective effect
Galantamine+10 mg/kg160 ± 8Significant decreaseEstablished drug comparison

The results indicated that while this compound reduced Aβ levels compared to control, it did not exhibit significant differences compared to galantamine, which is a well-established treatment for AD .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate?

  • Methodological Answer : The synthesis typically involves a carbamate formation reaction. A tert-butyl carbamate group is introduced via coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to a functionalized piperidine precursor. For example, tert-butyl carbamate derivatives are often synthesized by condensing tert-butyl chloroformate with amine-containing intermediates under inert conditions (e.g., nitrogen atmosphere) in dichloromethane or THF. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity . Analogous routes for structurally related compounds emphasize protecting-group strategies to manage reactive amines .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:

  • NMR Spectroscopy : 1H/13C NMR confirms structural integrity, stereochemistry, and purity. Key signals include tert-butyl protons (~1.4 ppm) and carbamate carbonyl carbons (~155 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to resolve stereochemical ambiguities. For instance, SHELX software is widely used for small-molecule refinement, leveraging intensity data to generate ORTEP diagrams for visual validation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert conditions (argon or nitrogen) at room temperature, shielded from light and moisture. Avoid exposure to strong acids/bases, which can hydrolyze the carbamate group. Safety data sheets for analogous tert-butyl carbamates recommend using desiccants and airtight containers to prevent degradation .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the 3-propan-2-ylpiperidin-4-yl moiety?

  • Methodological Answer :

  • Chiral Resolutions : Use chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers.
  • Asymmetric Catalysis : Employ catalysts like Jacobsen’s Co(III)-salen complexes for enantioselective amine functionalization.
  • Crystallographic Validation : Resolve absolute configuration via X-ray diffraction. For example, tert-butyl carbamate derivatives with bicyclic amines have been structurally validated using SHELXL refinement .

Q. How should researchers interpret discrepancies between crystallographic data and spectroscopic results?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Mitigation strategies include:

  • Dynamic NMR : Probe exchange processes in solution (e.g., variable-temperature NMR).
  • DFT Calculations : Compare experimental and computed NMR chemical shifts to identify dominant conformers.
  • Multi-technique Cross-validation : Correlate X-ray data with NOESY/ROESY NMR to validate spatial arrangements .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Reaction Optimization : Screen solvents (e.g., DCM vs. THF) and bases (e.g., Et3N vs. DIPEA) to improve scalability.
  • Kinetic Profiling : Use inline FTIR or Raman spectroscopy to monitor intermediate formation and adjust stoichiometry.
  • Purification Adjustments : Transition from column chromatography to recrystallization for large-scale purity. Analogous protocols for nitrobenzyl-piperidine carbamates highlight solvent polarity adjustments to enhance yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.